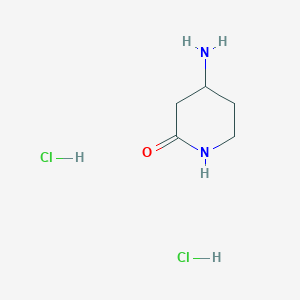

4-Aminopiperidin-2-one dihydrochloride

CAS No.: 1956307-86-0

Cat. No.: VC3403987

Molecular Formula: C5H12Cl2N2O

Molecular Weight: 187.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956307-86-0 |

|---|---|

| Molecular Formula | C5H12Cl2N2O |

| Molecular Weight | 187.06 g/mol |

| IUPAC Name | 4-aminopiperidin-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C5H10N2O.2ClH/c6-4-1-2-7-5(8)3-4;;/h4H,1-3,6H2,(H,7,8);2*1H |

| Standard InChI Key | HTIAYDWXSSLYBY-UHFFFAOYSA-N |

| SMILES | C1CNC(=O)CC1N.Cl.Cl |

| Canonical SMILES | C1CNC(=O)CC1N.Cl.Cl |

Introduction

Chemical Structure and Properties

4-Aminopiperidin-2-one dihydrochloride is a derivative of piperidine characterized by an amino group at the 4-position and a carbonyl group at the 2-position, forming a lactam ring structure. The compound exists as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions, making it valuable for various biological assays.

Physicochemical Properties

The compound possesses distinct physicochemical properties that contribute to its utility in research applications:

| Property | Value |

|---|---|

| CAS Number | 1956307-86-0 |

| Molecular Formula | C₅H₁₂Cl₂N₂O |

| Molecular Weight | 187.06 g/mol |

| IUPAC Name | 4-aminopiperidin-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C5H10N2O.2ClH/c6-4-1-2-7-5(8)3-4;;/h4H,1-3,6H2,(H,7,8);2*1H |

| SMILES | C1CNC(=O)CC1N.Cl.Cl |

| Physical Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water and polar organic solvents |

This compound typically appears as a crystalline solid and demonstrates good solubility in water and various organic solvents, facilitating its use in laboratory settings.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Aminopiperidin-2-one dihydrochloride, each with specific advantages depending on the intended application and scale of production.

Laboratory-Scale Synthesis

Laboratory-scale synthesis typically involves the cyclization of appropriately substituted linear precursors. The synthesis often employs 1,2-diamine derivatives reacting with sulfonium salts under basic conditions to form the lactam ring structure. The resulting compound is then converted to the dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production

For industrial-scale production, large-scale hydrogenation processes are often employed to ensure high yield and purity. The choice of solvents, including methanol or methyl tert-butyl ether, significantly influences the outcome of the synthesis. Quality control measures ensure consistent purity levels, typically exceeding 95%, which is essential for research and pharmaceutical applications.

Mechanism of Action

The biological activity of 4-Aminopiperidin-2-one dihydrochloride stems from its ability to interact with specific molecular targets, influencing various biochemical pathways.

Enzyme Inhibition

One of the primary mechanisms of action for this compound involves its role as an enzyme inhibitor. Research has demonstrated that it can inhibit Protein Kinase B (PKB), a key component in cell signaling pathways related to metabolism and cell survival. This inhibition alters downstream signaling cascades, potentially offering therapeutic applications in conditions characterized by dysregulated cellular signaling.

Neurotransmitter Modulation

The compound has been observed to modulate neurotransmitter systems, particularly affecting the release and reuptake of various neurotransmitters. This property contributes to its potential applications in neurological research and drug development for neurological disorders.

Biological Activities

4-Aminopiperidin-2-one dihydrochloride exhibits diverse biological activities that have been documented through various research studies.

Neuroprotective Effects

Research indicates that this compound possesses neuroprotective properties, potentially benefiting conditions characterized by neuronal damage or dysfunction. Studies have shown its ability to improve neurotransmitter release and synaptic function, suggesting applications in treating neurodegenerative diseases.

The compound's neuroprotective effects manifest through:

| Mechanism | Observed Effect | Potential Application |

|---|---|---|

| Enhanced synaptic transmission | Improved neuronal communication | Neurodegenerative disorders |

| Reduced neurodegeneration markers | Protection against neuronal damage | Alzheimer's and Parkinson's diseases |

| Modulation of neurotransmitter balance | Normalized signaling in neural circuits | Psychiatric conditions |

Research Applications

The versatile chemical and biological properties of 4-Aminopiperidin-2-one dihydrochloride have led to its use in various research fields.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for developing pharmaceutical agents. Its structure allows for effective interactions with biological targets, making it a promising candidate for drug discovery and development. Researchers utilize it in the synthesis of analgesics, anticonvulsants, and other therapeutic agents where its structural features can be leveraged to enhance pharmacological effects.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes makes it useful in biochemical research focused on understanding enzyme functions and developing potential enzyme inhibitors as therapeutic agents. Studies employing this compound have contributed to our understanding of cellular signaling mechanisms and their role in disease processes.

Neurological Research

Given its neuroprotective properties and effects on synaptic function, 4-Aminopiperidin-2-one dihydrochloride is valuable in neurological research. It serves as a tool for studying neuronal communication and developing potential treatments for conditions characterized by synaptic dysfunction.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Aminopiperidin-2-one dihydrochloride, it is informative to compare it with structurally related compounds.

Comparison with Similar Piperidine Derivatives

The following table presents a comparative analysis of 4-Aminopiperidin-2-one dihydrochloride with related compounds:

| Compound | Molecular Formula | Key Differences | Primary Applications |

|---|---|---|---|

| 4-Aminopiperidin-2-one hydrochloride | C₅H₁₁ClN₂O | Single hydrochloride salt | Pharmaceutical intermediates |

| 2-(4-aminopiperidin-1-yl)-N,N-diethylacetamide dihydrochloride | C₁₁H₂₄Cl₂N₃O | Contains diethylacetamide group | Advanced pharmaceutical research |

| (4-Aminopiperidin-4-yl)methanol dihydrochloride | C₆H₁₆Cl₂N₂O | Contains hydroxymethyl group at position 4 | Specialized chemical synthesis |

| (R)-3-aminopiperidine dihydrochloride | C₅H₁₄Cl₂N₂ | Amino group at position 3, no carbonyl | Dipeptidyl peptidase inhibitors |

This comparison highlights the structural nuances that contribute to each compound's specific applications and biological activities .

| Hazard Statement | Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion; wash thoroughly after handling |

| H315 | Causes skin irritation | Use appropriate gloves; avoid skin contact |

| H319 | Causes serious eye irritation | Wear eye protection; avoid eye contact |

| H335 | May cause respiratory irritation | Use in well-ventilated areas; avoid inhalation |

These classifications necessitate adherence to strict safety measures when handling the compound in laboratory settings.

Future Research Directions

The ongoing investigation of 4-Aminopiperidin-2-one dihydrochloride continues to reveal new potential applications and research opportunities.

Therapeutic Development

The compound's ability to modulate enzyme activity and neurotransmitter systems positions it as a candidate for developing novel therapeutics. Future research may explore its application in treating:

-

Neurodegenerative disorders through its neuroprotective effects

-

Metabolic disorders via its influence on signaling pathways

-

Cancer through targeted inhibition of proliferation mechanisms

Structure-Activity Relationship Studies

Further exploration of structure-activity relationships could lead to the development of derivatives with enhanced specificity and potency. By modifying the core structure of 4-Aminopiperidin-2-one dihydrochloride, researchers may discover compounds with improved pharmacological profiles and reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume